

# Discovery and Synthesis of DS88790512: A Potent and Selective TRPC6 Inhibitor

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**DS88790512** is a novel, potent, and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel, a key mediator in various pathological signaling pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of **DS88790512**. The document details the rationale behind its design, its inhibitory activity, selectivity profile, and pharmacokinetic properties. Furthermore, it outlines the experimental methodologies for key assays and visualizes the relevant biological pathways and experimental workflows to support further research and development.

#### Introduction

The Transient Receptor Potential Canonical 6 (TRPC6) channel is a non-selective cation channel that plays a significant role in calcium signaling in various cell types. Dysregulation of TRPC6 activity has been implicated in a range of diseases, including focal segmental glomerulosclerosis (FSGS), pulmonary hypertension, and cardiac hypertrophy. As such, TRPC6 has emerged as a promising therapeutic target for the development of novel pharmacological interventions.

The discovery of **DS88790512** represents a significant advancement in the pursuit of selective TRPC6 inhibitors. This bicyclo[4.3.0]nonane derivative was identified through a strategic



medicinal chemistry effort aimed at improving the drug-like properties of known TRPC6 inhibitors.[1] This guide serves to consolidate the available technical information on **DS88790512** to facilitate its use and further exploration by the scientific community.

# **Discovery and Design Rationale**

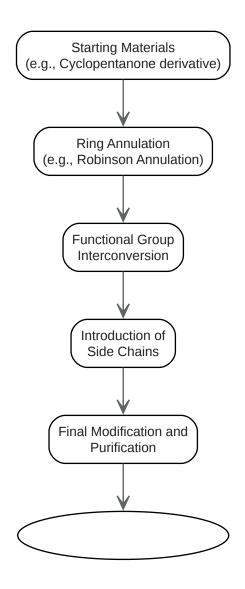
The development of **DS88790512** was guided by the principle of increasing the three-dimensionality of a known aminoindane-based TRPC6 inhibitor.[1][2] The core concept was to enhance the fraction of sp³-hybridized carbon atoms (Fsp³) in the molecular scaffold, a strategy often associated with improved pharmacological properties.[1][2] The synthetic approach involved the replacement of the sp² carbon atoms of the aminoindane skeleton with sp³ carbons, leading to the creation of a saturated bicyclo[4.3.0]nonane core.[1][2] This structural modification resulted in a significant increase in the Fsp³ value and ultimately led to the identification of **DS88790512** as a highly potent and selective TRPC6 inhibitor.[2]

#### Synthesis of DS88790512

While the specific, step-by-step synthesis of **DS88790512** has not been publicly disclosed in full detail, the foundational synthetic strategy involved the construction of a bicyclo[4.3.0]nonane (also known as a hydrindane) scaffold. This class of molecules is a common motif in natural products and presents unique synthetic challenges, particularly concerning stereocontrol. General methodologies for the synthesis of such scaffolds often involve cycloaddition reactions, such as the Diels-Alder reaction, or various cyclization strategies.

Disclaimer: The following represents a plausible, generalized synthetic workflow for a bicyclo[4.3.0]nonane derivative and is not the confirmed synthesis of **DS88790512**.





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Plausible synthetic workflow for a bicyclo[4.3.0]nonane core.

## **Biological Activity and Selectivity**

**DS88790512** demonstrates potent inhibitory activity against the TRPC6 channel. Its selectivity has been profiled against other ion channels, notably the hERG and NaV1.5 channels, which are critical for assessing cardiac safety.

Table 1: In Vitro Inhibitory Activity and Selectivity of **DS88790512** 



| Target | IC50 (nM)   |
|--------|-------------|
| TRPC6  | 11[1][2]    |
| hERG   | >100,000[2] |
| NaV1.5 | >300,000[2] |

#### **Pharmacokinetic Profile**

The pharmacokinetic properties of **DS88790512** have been evaluated in murine models, demonstrating its potential for oral administration.

Table 2: Pharmacokinetic Parameters of DS88790512 in Mice

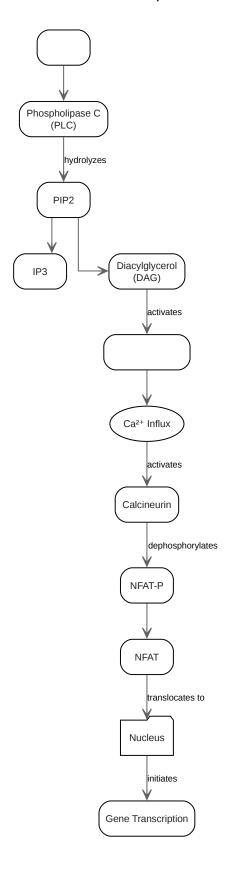
| Parameter                         | Value            |
|-----------------------------------|------------------|
| Dose (Oral)                       | 10 mg/kg[2]      |
| Cmax                              | 260 nM[2]        |
| AUC                               | 1000 nM·h[2]     |
| Half-life (t1/2)                  | 2.9 h[2]         |
| Oral Bioavailability              | 50%[2]           |
| Volume of Distribution (IV)       | 24 L/kg[2]       |
| Clearance (IV)                    | 180 mL/min/kg[2] |
| Plasma Protein Binding            | ~70%[2]          |
| Murine Liver Microsomal Stability | 98%[2]           |

## **TRPC6 Signaling Pathway**

TRPC6 is a component of a complex signaling network. Its activation, often downstream of G-protein coupled receptors (GPCRs) and phospholipase C (PLC), leads to an influx of Ca<sup>2+</sup>. This increase in intracellular calcium can activate various downstream effectors, including



calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation to the nucleus and transcription of target genes.





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Simplified TRPC6 signaling pathway.

### **Experimental Protocols**

Disclaimer: The following are generalized protocols based on standard industry practices. The specific parameters for the experiments conducted on **DS88790512** may have varied.

#### **TRPC6 Inhibition Assay (Calcium Influx Assay)**

This assay measures the ability of a compound to inhibit TRPC6-mediated calcium influx in a cell line overexpressing the channel.

- Cell Culture: HEK293 cells stably expressing human TRPC6 are cultured in appropriate media.
- Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
- Compound Incubation: The test compound (**DS88790512**) at various concentrations is preincubated with the cells.
- Channel Activation and Signal Detection: A TRPC6 agonist (e.g., OAG 1-oleoyl-2-acetyl-sn-glycerol) is added to stimulate calcium influx. The change in fluorescence intensity is measured over time using a fluorescence plate reader.
- Data Analysis: The inhibition of the calcium response by the test compound is calculated relative to vehicle-treated controls to determine the IC50 value.





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Workflow for TRPC6 inhibition assay.

# hERG and NaV1.5 Selectivity Assays (Automated Patch Clamp)

These assays assess the off-target activity of **DS88790512** on key cardiac ion channels.

- Cell Culture: Cell lines stably expressing either hERG or NaV1.5 channels are cultured.
- Cell Preparation: Cells are harvested and prepared for use in an automated patch-clamp system.
- Electrophysiology: Whole-cell voltage-clamp recordings are established. Specific voltage protocols are applied to elicit and measure the respective ion channel currents.
- Compound Application: **DS88790512** is applied at various concentrations to the cells, and the effect on the ion channel current is recorded.
- Data Analysis: The percentage of current inhibition at each concentration is determined to calculate the IC50 value.

#### **Microsomal Stability Assay**

This assay evaluates the metabolic stability of **DS88790512** in the presence of liver microsomes.

 Reaction Mixture Preparation: A reaction mixture containing liver microsomes (e.g., from mouse or human), a NADPH-regenerating system, and buffer is prepared.



- Incubation: **DS88790512** is added to the reaction mixture and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
- Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of DS88790512.
- Data Analysis: The percentage of the parent compound remaining at each time point is plotted, and the half-life and intrinsic clearance are calculated.

#### Conclusion

**DS88790512** is a potent, selective, and orally bioavailable TRPC6 inhibitor discovered through a rational design strategy focused on increasing molecular three-dimensionality. Its favorable in vitro and in vivo profiles make it a valuable tool for investigating the physiological and pathological roles of TRPC6 and a promising lead compound for the development of therapeutics targeting TRPC6-mediated diseases. This guide provides the foundational technical information to support such endeavors.

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#### References

- 1. BJOC Synthesis of the B-seco limonoid core scaffold [beilstein-journals.org]
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